Clofibric furanoglucuronate
Description
Clofibric furanoglucuronate is the ester glucuronide conjugate of clofibric acid (p-chlorophenoxyisobutyric acid, CPIB), a primary metabolite of the lipid-lowering prodrug clofibrate (ethyl ester of CPIB). This conjugate is formed via hepatic glucuronidation, a Phase II metabolic process that enhances water solubility for renal excretion . Structurally, it consists of clofibric acid linked to glucuronic acid via an ester bond (estimated molecular formula: C₁₆H₂₁ClO₁₀). As a major metabolite in humans, rodents, and rabbits, this compound represents a detoxification pathway, reducing the pharmacological activity of the parent compound .
Properties
CAS No. |
80106-54-3 |
|---|---|
Molecular Formula |
C16H19ClO9 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
(2S)-2-[(3R,4R)-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-10(19)9(18)12(24-14)11(20)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12?,14?/m1/s1 |
InChI Key |
SQRMJHLEXPNYKB-SBYJBXFWSA-N |
Isomeric SMILES |
CC(C)(C(=O)OC1[C@@H]([C@H](C(O1)[C@@H](C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(O1)C(C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clofibric furanoglucuronate typically involves the conjugation of clofibric acid with glucuronic acid derivatives. The reaction conditions often include the use of catalysts and specific pH conditions to facilitate the conjugation process. For instance, the esterification of clofibric acid with glucuronic acid can be achieved using acidic catalysts under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) techniques are common in the purification and quantification of the final product .
Chemical Reactions Analysis
Types of Reactions: Clofibric furanoglucuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which are often studied for their environmental impact.
Reduction: Reduction reactions can convert this compound back to its parent compound, clofibric acid.
Substitution: Substitution reactions involving the glucuronate moiety can lead to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxymonosulfate (PMS) and other advanced oxidation processes (AOPs).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .
Scientific Research Applications
Clofibric furanoglucuronate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of glucuronate conjugates in various chemical reactions.
Biology: The compound is studied for its interactions with biological systems, particularly its role in lipid metabolism and its potential effects on aquatic organisms.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic applications, especially in lipid-lowering treatments.
Industry: It is used in environmental studies to assess the impact of pharmaceutical contaminants in water bodies and to develop remediation strategies .
Mechanism of Action
Clofibric furanoglucuronate exerts its effects primarily through its interaction with lipid metabolism pathways. The compound increases the activity of extrahepatic lipoprotein lipase, thereby enhancing the lipolysis of lipoprotein triglycerides. This leads to the degradation of chylomicrons and the conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and subsequently to high-density lipoproteins (HDLs). The molecular targets involved include peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism .
Comparison with Similar Compounds
Comparison with Clofibrate and Clofibric Acid
Metabolic Equivalence and Species Variability
Clofibrate (C₁₂H₁₅ClO₃, MW 242.7) is rapidly hydrolyzed to clofibric acid (C₁₀H₁₁ClO₃, MW 214.6) in vivo. In rats, clofibrate and clofibric acid exhibit equivalent pharmacokinetics:
- Serum levels : 97% of circulating radioactivity corresponds to unbound clofibric acid .
- Excretion : 60–90% of the dose is excreted in urine within 24 hours as clofibric acid and its glucuronide .
However, in dogs, clofibric acid achieves 40% higher serum levels than clofibrate, with 88% as unbound CPIB and partial biliary excretion .
Pharmacological Activity
Clofibric acid is the active peroxisome proliferator-activated receptor alpha (PPARα) agonist responsible for lipid-lowering effects. Clofibric furanoglucuronate, in contrast, is pharmacologically inert due to glucuronidation. Structural analogs like 5-bromo-(2-benzothiazolyl)thioisobutyric acid (EC₅₀ = 2.5 µM for PPARα activation) demonstrate higher potency than clofibric acid (EC₅₀ ~10–20 µM) .
Species-Specific Conjugation Pathways
| Species | Primary Metabolite | Urinary Excretion (24h) | Key Reference |
|---|---|---|---|
| Human/Rat | This compound | 70–85% | |
| Dog/Ferret | Taurine conjugate + glucuronide | 23–39% | |
| Cat | Taurine conjugate only | 30% |
Taurine conjugation in carnivores reflects evolutionary adaptations in xenobiotic metabolism, reducing reliance on glucuronidation .
Environmental Persistence Compared to Other Pharmaceuticals
- Drinking water contamination : Detected at 270 ng/L in Berlin and San Diego County .
- Ecological impact : Frequently identified in U.S. streams (1999–2000 survey), though concentrations rarely exceed safety thresholds .
In contrast, polar metabolites like ibuprofen glucuronide degrade faster, while non-polar compounds (e.g., triclosan) bioaccumulate .
Pharmacological and Toxicological Profile Relative to Analogs
| Compound | PPARα EC₅₀ (µM) | Key Metabolic Pathway | Environmental Half-Life |
|---|---|---|---|
| Clofibric acid | ~10–20 | Glucuronidation (humans) | >1 year |
| Clofibrate | Prodrug | Hydrolysis to clofibric acid | N/A |
| 5-Bromo-(2-benzothiazolyl) | 2.5 | Glucuronidation | Not studied |
| Fenofibrate | 0.5–1.0 | Hydrolysis to fenofibric acid | Moderate |
Clofibric acid’s prolonged half-life in water raises concerns about chronic low-dose exposure, unlike newer analogs with shorter environmental residence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
